Cas no 3055-23-0 (1(2H)-Pyrimidineacetaldehyde,3,4-dihydro-2,4-dioxo-)

1(2H)-Pyrimidineacetaldehyde,3,4-dihydro-2,4-dioxo- structure
3055-23-0 structure
Product Name:1(2H)-Pyrimidineacetaldehyde,3,4-dihydro-2,4-dioxo-
CAS No:3055-23-0
MF:C6H6N2O3
MW:154.12344121933
CID:314857
PubChem ID:253155
Update Time:2025-04-19

1(2H)-Pyrimidineacetaldehyde,3,4-dihydro-2,4-dioxo- Chemical and Physical Properties

Names and Identifiers

    • 1(2H)-Pyrimidineacetaldehyde,3,4-dihydro-2,4-dioxo-
    • 2-(2,4-dioxopyrimidin-1-yl)acetaldehyde
    • (2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetaldehyde
    • (2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetaldehyde
    • AC1L5NJI
    • AC1Q6QLW
    • CTK4G5404
    • KST-1B2917
    • NSC75726
    • uracil N1-acetaldehyde
    • DTXSID90291460
    • uracil-1-ylacetaldehyde
    • 1(2h)-pyrimidineacetaldehyde, 3,4-dihydro-2,4-dioxo-
    • AKOS003621388
    • SCHEMBL4788922
    • NSC-75726
    • 3055-23-0
    • Inchi: 1S/C6H6N2O3/c9-4-3-8-2-1-5(10)7-6(8)11/h1-2,4H,3H2,(H,7,10,11)
    • InChI Key: IQLBKCJGVIQTLO-UHFFFAOYSA-N
    • SMILES: O=C1NC(C=CN1CC=O)=O

Computed Properties

  • Exact Mass: 154.03788
  • Monoisotopic Mass: 154.038
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.3
  • Topological Polar Surface Area: 66.5Ų

Experimental Properties

  • Density: 1.343
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.517
  • PSA: 66.48
  • LogP: -1.26450
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